molecular formula C7H12S2 B14319261 5-[2-(Methylsulfanyl)ethyl]-2,3-dihydrothiophene CAS No. 112928-65-1

5-[2-(Methylsulfanyl)ethyl]-2,3-dihydrothiophene

Cat. No.: B14319261
CAS No.: 112928-65-1
M. Wt: 160.3 g/mol
InChI Key: FOXOVWXWBSQQJN-UHFFFAOYSA-N
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Description

5-[2-(Methylsulfanyl)ethyl]-2,3-dihydrothiophene is a chemical compound that belongs to the class of dihydrothiophenes. This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom, and a methylsulfanyl group attached to an ethyl chain. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Methylsulfanyl)ethyl]-2,3-dihydrothiophene can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydrothiophene with a methylsulfanyl ethyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Methylsulfanyl)ethyl]-2,3-dihydrothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted thiophenes.

Scientific Research Applications

5-[2-(Methylsulfanyl)ethyl]-2,3-dihydrothiophene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[2-(Methylsulfanyl)ethyl]-2,3-dihydrothiophene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties may be related to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(Methylsulfanyl)ethyl]-2,3-dihydrothiophene is unique due to its specific structural features, such as the presence of a thiophene ring and a methylsulfanyl group

Properties

CAS No.

112928-65-1

Molecular Formula

C7H12S2

Molecular Weight

160.3 g/mol

IUPAC Name

5-(2-methylsulfanylethyl)-2,3-dihydrothiophene

InChI

InChI=1S/C7H12S2/c1-8-6-4-7-3-2-5-9-7/h3H,2,4-6H2,1H3

InChI Key

FOXOVWXWBSQQJN-UHFFFAOYSA-N

Canonical SMILES

CSCCC1=CCCS1

Origin of Product

United States

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